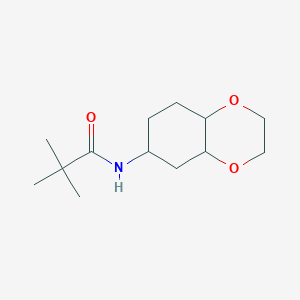

2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide

Description

2,2-Dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is a synthetic organic compound characterized by a saturated octahydro-1,4-benzodioxin ring system linked to a branched propanamide group. The octahydro-1,4-benzodioxin moiety provides a rigid bicyclic framework, while the 2,2-dimethyl substitution on the propanamide introduces steric hindrance and enhanced lipophilicity.

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)12(15)14-9-4-5-10-11(8-9)17-7-6-16-10/h9-11H,4-8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNHIFQKLOHWOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCC2C(C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide typically involves the reaction of octahydrobenzo[b][1,4]dioxin with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of 2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: 2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, presence of a base like triethylamine.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted products with new alkyl or acyl groups attached to the original compound.

Scientific Research Applications

2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.

Biology: The compound is used in the study of biological systems and processes. It can act as a probe or marker in biochemical assays.

Medicine: 2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is investigated for its potential therapeutic properties. It may be used in drug discovery and development for targeting specific diseases.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of the target compound, a detailed comparison with four structurally related analogs is provided below. Key differences in substituents, molecular weight, and functional groups are highlighted.

Structural and Functional Group Comparisons

Table 1: Comparative Overview of Key Compounds

Key Findings from Structural Comparisons

Saturation vs. Unsaturation in the Benzodioxin Ring The target compound’s octahydro-1,4-benzodioxin (fully saturated) contrasts with the dihydrobenzodioxin rings in and . Unsaturated analogs (e.g., ) may exhibit enhanced π-π stacking interactions with biological targets due to aromaticity.

Propanamide Branching and Substituent Effects

- The 2,2-dimethyl group on the target’s propanamide increases steric hindrance and lipophilicity compared to linear chains (e.g., ’s N-cyclopentyl propanamide). This could enhance blood-brain barrier penetration but reduce solubility .

- ’s sulfanyl-linked benzazepine introduces polarizable sulfur, enabling disulfide bond formation or metal coordination—features absent in the target compound .

Molecular Weight and Functional Diversity The target compound’s lower molecular weight (~255.3) compared to (391.46) and 4 (398.48) suggests better bioavailability under Lipinski’s Rule of Five guidelines. Functional diversity (e.g., ’s pyridinamine vs. ’s methoxyphenyl amino) highlights divergent pharmacological potentials, such as kinase inhibition () or GPCR modulation ().

Biological Activity

2,2-Dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is C_{13}H_{19}NO_{2}, with a molecular weight of approximately 221.29 g/mol. The compound features a unique octahydro-1,4-benzodioxin structure that contributes to its biological properties.

Anticonvulsant Activity

Recent studies have indicated that derivatives of benzodioxin compounds exhibit anticonvulsant properties. For instance, a related compound was tested in various animal models for seizure activity. The results demonstrated significant protection against seizures in models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test .

| Test Model | Compound | Result |

|---|---|---|

| Maximal Electroshock | 2,2-Dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide | Significant protection |

| Pentylenetetrazole | 2,2-Dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide | Significant protection |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Studies on similar benzodioxin derivatives have shown promising results against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 2,2-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)propanamide. Preliminary results indicate low toxicity levels in human cell lines at therapeutic concentrations. This suggests a favorable safety margin for further pharmacological development .

Case Studies

- Case Study on Seizure Models : In a controlled study involving mice, the compound exhibited anticonvulsant effects comparable to established medications. The study highlighted its potential as a candidate for treating drug-resistant epilepsy.

- Antimicrobial Efficacy : A series of tests were conducted on various bacterial strains where the compound demonstrated effective inhibition at concentrations lower than those required for traditional antibiotics.

Research Findings

Recent research has focused on the pharmacokinetics and ADME-Tox properties of related compounds. These studies reveal that compounds with similar structures maintain good permeability and metabolic stability while exhibiting minimal hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.